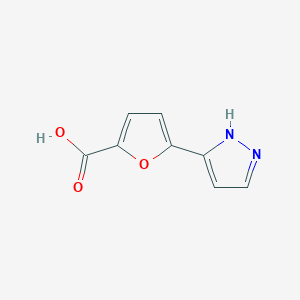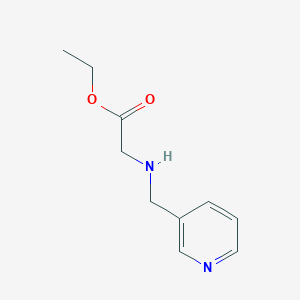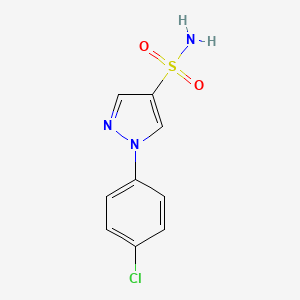
4-(Methylamino)butane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylamino)butane-1,2-diol is an organic compound with the molecular formula C5H13NO2 It is a derivative of butane, featuring both an amino group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
4-(Methylamino)butane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-1,2-diol with methylamine. The reaction typically occurs under mild conditions, with the presence of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-(methylamino)but-2-en-1,2-diol. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve high yields.
化学反応の分析
Types of Reactions
4-(Methylamino)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: The major products include butanone and butanal.
Reduction: The products are typically simpler alcohols and amines.
Substitution: Various substituted amines and alcohols are formed depending on the reagents used.
科学的研究の応用
4-(Methylamino)butane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(Methylamino)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
4-(Methylamino)butane-1,3-diol: Similar structure but with the hydroxyl groups on different carbon atoms.
4-(Methylamino)pentane-1,2-diol: An extended carbon chain version of the compound.
2-(Methylamino)butane-1,2-diol: The amino group is located on a different carbon atom.
Uniqueness
4-(Methylamino)butane-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
865604-08-6 |
|---|---|
分子式 |
C5H13NO2 |
分子量 |
119.16 g/mol |
IUPAC名 |
4-(methylamino)butane-1,2-diol |
InChI |
InChI=1S/C5H13NO2/c1-6-3-2-5(8)4-7/h5-8H,2-4H2,1H3 |
InChIキー |
ZQNSAAQTUHTYCK-UHFFFAOYSA-N |
正規SMILES |
CNCCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



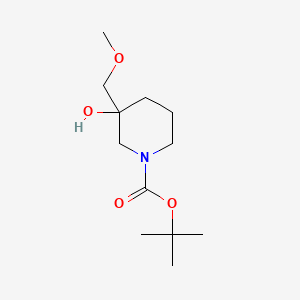
![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)
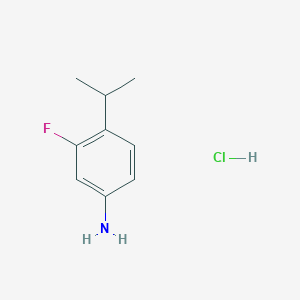
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester](/img/structure/B13515517.png)
![4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)


